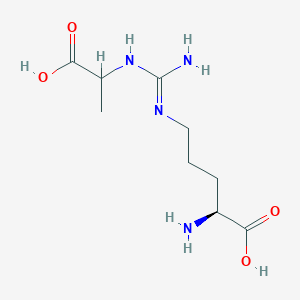
N-omega-Carboxyethyl-L-arginine (CEA)
描述
N-omega-Carboxyethyl-L-arginine is a derivative of the amino acid L-arginine. It is classified as an advanced glycation end product (AGE), formed through non-enzymatic reactions between reducing sugars, such as glucose, and amino groups in proteins . These compounds are structurally similar to endogenous inhibitors of nitric oxide synthases, which play a crucial role in various physiological processes .
属性
IUPAC Name |
(2S)-2-amino-5-[[amino-(1-carboxyethylamino)methylidene]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O4/c1-5(7(14)15)13-9(11)12-4-2-3-6(10)8(16)17/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H3,11,12,13)/t5?,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMTZCNNIBYFKI-GDVGLLTNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=NCCCC(C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=NCCC[C@@H](C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: N-omega-Carboxyethyl-L-arginine can be synthesized through the Maillard reaction, which involves the reaction of L-arginine with reducing sugars under heat . This process typically requires controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N-omega-Carboxyethyl-L-arginine involves the use of advanced glycation techniques, where L-arginine is reacted with reducing sugars in large-scale reactors. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity .
化学反应分析
Types of Reactions: N-omega-Carboxyethyl-L-arginine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .
科学研究应用
N-omega-Carboxyethyl-L-arginine has several scientific research applications, including:
作用机制
N-omega-Carboxyethyl-L-arginine exerts its effects by interacting with various molecular targets and pathways. It can inhibit the activity of nitric oxide synthases, which are enzymes responsible for the production of nitric oxide . This inhibition can lead to reduced nitric oxide levels, affecting vascular function and contributing to the development of vascular complications .
相似化合物的比较
N-omega-Carboxymethyl-arginine: Another advanced glycation end product formed through similar non-enzymatic reactions.
N-delta-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine: A structurally related compound with similar inhibitory effects on nitric oxide synthases.
Uniqueness: N-omega-Carboxyethyl-L-arginine is unique due to its specific formation pathway and its distinct inhibitory effects on nitric oxide synthases. Its role as an advanced glycation end product also makes it a valuable marker for studying the impact of glycation on protein function and disease development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


